molecular formula C20H16O3 B13769756 BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- CAS No. 78776-41-7

BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL-

Cat. No.: B13769756
CAS No.: 78776-41-7
M. Wt: 304.3 g/mol
InChI Key: JILMUBNUUUYOOQ-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and various functional groups. It is of significant interest in scientific research due to its potential biological activities and environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- typically involves multi-step organic reactions. One common approach is the functionalization of benz[a]anthracene through hydroxylation and methylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced reactors and purification systems. The process is designed to maximize yield and purity while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- has diverse applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.

    Biology: It is investigated for its potential mutagenic and carcinogenic effects.

    Medicine: Research explores its interactions with biological molecules and potential therapeutic applications.

    Industry: It is used in the development of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- involves its interaction with cellular components. It can bind to DNA, proteins, and other biomolecules, potentially leading to mutagenic and carcinogenic effects. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes and the formation of reactive intermediates that can cause DNA damage.

Comparison with Similar Compounds

Similar Compounds

    7,12-Dimethylbenz[a]anthracene: Another PAH derivative with similar structural features.

    Benz[a]anthracene: The parent compound without additional functional groups.

Uniqueness

BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups make it a valuable compound for studying the effects of functionalization on PAHs.

Properties

CAS No.

78776-41-7

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

7-(hydroxymethyl)-12-methylbenzo[a]anthracene-3,4-diol

InChI

InChI=1S/C20H16O3/c1-11-12-4-2-3-5-13(12)17(10-21)15-6-7-16-14(19(11)15)8-9-18(22)20(16)23/h2-9,21-23H,10H2,1H3

InChI Key

JILMUBNUUUYOOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=CC2=C(C4=CC=CC=C14)CO)C(=C(C=C3)O)O

Origin of Product

United States

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